molecular formula C51H74O21 B1236477 Fusacandin A CAS No. 166407-33-6

Fusacandin A

カタログ番号: B1236477
CAS番号: 166407-33-6
分子量: 1023.1 g/mol
InChIキー: XRQGNAQBXJWDHO-BPNMBZMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fusacandin A is a member of the papulacandin class of antifungal antibiotics, first isolated from the fungus Fusarium sambucinum . Structurally, it belongs to a group of glycosylated compounds characterized by a galactosylated trisaccharide core linked to a fatty acid side chain . Its primary mechanism of action involves the inhibition of β-1,3-glucan synthase, an enzyme critical for fungal cell wall biosynthesis. By disrupting glucan polymerization, Fusacandin A compromises cell wall integrity, leading to osmotic instability and fungal cell death .

In vitro studies demonstrate that Fusacandin A exhibits moderate activity against Candida albicans, with an IC₅₀ comparable to other papulacandins. However, its efficacy is significantly reduced in the presence of serum, a limitation shared with its structural analog papulacandin B . Fermentation yields of Fusacandin A are approximately 60 mg/L, with minor quantities of Fusacandin B co-produced .

特性

CAS番号

166407-33-6

分子式

C51H74O21

分子量

1023.1 g/mol

IUPAC名

[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1

InChIキー

XRQGNAQBXJWDHO-BPNMBZMZSA-N

SMILES

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

異性体SMILES

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)/C=C/C=C\CCCCC)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

正規SMILES

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O

同義語

fusacandin A

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Fusacandin A shares structural homology with other β-1,3-glucan synthase inhibitors, including papulacandin B, corynecandin, and WF11898. Key similarities and differences are outlined below:

Table 1: Structural Comparison of Fusacandin A and Analogues
Compound Core Structure Fatty Acid Side Chain Sugar Units Serum Stability Reference
Fusacandin A Trisaccharide (galactose-linked) C-18 unsaturated 3 (terminal + non-terminal) Low
Papulacandin B Disaccharide (glucose-galactose) C-16 saturated 2 (terminal) Low
Corynecandin Disaccharide (glucose-glucose) C-20 branched 2 (terminal) Moderate
WF11899 Trisaccharide (modified galactose) C-14 unsaturated 3 (non-terminal) High
Key Findings:
  • Sugar Units: Fusacandin A’s trisaccharide structure differentiates it from disaccharide-based papulacandins.
  • Fatty Acid Chain : The C-18 unsaturated side chain in Fusacandin A is critical for membrane penetration but contributes to serum instability due to binding with serum albumin . In contrast, WF11899’s shorter C-14 chain improves pharmacokinetics .

Antifungal Activity and Spectrum

Table 2: In Vitro and In Vivo Activity Profiles
Compound Activity Against C. albicans (IC₅₀, µg/mL) Serum Effect (Activity Loss) In Vivo Efficacy (Mouse Model) Spectrum Breadth Reference
Fusacandin A 0.8–1.2 >90% Poor Narrow (Candida spp.)
Papulacandin B 0.5–0.7 >90% Moderate Narrow (Candida spp.)
WF11899 0.3–0.5 <10% High Broad (Aspergillus, Candida)
Caspofungin 0.1–0.3 None High Broad
Key Findings:
  • Serum Sensitivity : Fusacandin A and papulacandin B show >90% activity loss in serum, whereas WF11899 retains efficacy due to structural modifications that reduce protein binding .
  • In Vivo Limitations : Fusacandin A’s poor in vivo performance contrasts with WF11899, which demonstrates superior survival rates in murine candidiasis models .

Structure-Activity Relationship (SAR) Insights

  • Fatty Acid Configuration : Studies on Fusacandin analogs reveal that saturation and chain length directly influence cellular uptake and target binding. For example, C-6′ sidechain esters of Fusacandin A exhibit improved solubility but reduced antifungal activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。